BenchChemオンラインストアへようこそ!

1-(4-Aminopyridin-2-yl)piperidin-3-ol

ADME optimization Fragment-based drug design Ligand efficiency

1-(4-Aminopyridin-2-yl)piperidin-3-ol is a bifunctional heterocyclic building block combining a 4-aminopyridine pharmacophore with a 3-hydroxypiperidine ring (C₁₀H₁₅N₃O, MW 193.25). The 4-aminopyridin-2-yl substructure is a validated hinge-binding motif in clinical-stage kinase inhibitors targeting B-Raf(V600E), ALK, c-Met, and CHK1.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
CAS No. 1247521-45-4
Cat. No. B1527274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminopyridin-2-yl)piperidin-3-ol
CAS1247521-45-4
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CC(=C2)N)O
InChIInChI=1S/C10H15N3O/c11-8-3-4-12-10(6-8)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12)
InChIKeyVDIZCSVMTIDJKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) – Procurement-Ready Overview for Medicinal Chemistry & Kinase Inhibitor Programs


1-(4-Aminopyridin-2-yl)piperidin-3-ol is a bifunctional heterocyclic building block combining a 4-aminopyridine pharmacophore with a 3-hydroxypiperidine ring (C₁₀H₁₅N₃O, MW 193.25). The 4-aminopyridin-2-yl substructure is a validated hinge-binding motif in clinical-stage kinase inhibitors targeting B-Raf(V600E), ALK, c-Met, and CHK1 [1][2]. The 3-hydroxypiperidine moiety introduces a chiral center and an additional hydrogen-bond donor/acceptor pair absent in des-hydroxy analogs . Available from multiple global suppliers at purities of 95% (AKSci) to 98% (Chemscene) , the compound serves as a direct synthetic intermediate for constructing 2-amino-4-(1-piperidine)pyridine kinase inhibitor scaffolds and related N-(4-aminopyridin-2-yl)amide series [1][2].

Why 1-(4-Aminopyridin-2-yl)piperidin-3-ol Cannot Be Substituted by In-Class Analogs: Structural Basis for Selection


The closest in-class analogs of 1-(4-aminopyridin-2-yl)piperidin-3-ol differ by single structural changes that profoundly alter physicochemical properties and pharmacophoric capability. Removal of the 3-hydroxyl group (CAS 35980-78-0) reduces TPSA by 32% (42.15 vs. 62.38 Ų), eliminates two hydrogen-bonding handles (1 donor vs. 2; 3 acceptors vs. 4), and increases lipophilicity by >1 log unit (LogP 1.65 vs. 0.62), substantially shifting the ADME profile . Relocation of the hydroxyl to the 4-position (CAS 1248018-69-0) alters the spatial orientation of the H-bond donor/acceptor vector relative to the pyridine hinge-binding plane, which can disrupt geometry-dependent interactions in kinase ATP pockets . Changing the amino group position from 4- to 3- or 5-aminopyridine (CAS 1154145-22-8; 939376-59-7) alters the electron density and H-bond directionality of the hinge-binding motif, as demonstrated by the >10-fold potency differences observed between 4-aminopyridine and other amino-substituted pyridine regioisomers in B-Raf(V600E) and CHK1 inhibitor series [1][2]. These single-point structural variations preclude generic substitution without re-optimization of the entire SAR pathway.

Quantitative Differentiation Evidence for 1-(4-Aminopyridin-2-yl)piperidin-3-ol vs. Closest Analogs


Physicochemical Differentiation: 1-(4-Aminopyridin-2-yl)piperidin-3-ol vs. Des-Hydroxy Analog – TPSA, LogP, and Hydrogen-Bond Capacity

1-(4-Aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) provides substantially increased polarity and hydrogen-bonding capacity compared to its direct des-hydroxy analog 2-(piperidin-1-yl)pyridin-4-amine (CAS 35980-78-0). The topological polar surface area (TPSA) increases from 42.15 Ų to 62.38 Ų (Δ = +20.23 Ų, +48% relative increase), the number of hydrogen-bond donors doubles from 1 to 2, and the number of hydrogen-bond acceptors increases from 3 to 4 . The calculated LogP decreases from 1.6541 to 0.6249 (Δ = –1.0292 log units), representing a >10-fold reduction in predicted lipophilicity . These changes shift the compound's physicochemical profile toward the optimal oral drug-likeness space (TPSA <140 Ų; LogP between 0–3) and increase aqueous solubility potential, while the additional H-bond donor/acceptor pair enables water-mediated interactions within protein binding pockets that are absent in the des-hydroxy analog .

ADME optimization Fragment-based drug design Ligand efficiency

Hydroxyl Positional Isomer Advantage: 3-OH vs. 4-OH Piperidine Regioisomer – Impact on Chirality and Binding Vector Geometry

1-(4-Aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) contains the hydroxyl group at the piperidine 3-position, making the piperidine carbon chiral (sp³ stereocenter), whereas the 4-hydroxy isomer (CAS 1248018-69-0) places the hydroxyl at the symmetrical 4-position, which is achiral in the unsubstituted piperidine ring context unless additional substituents are present . The 3-OH group generates two possible enantiomers (R and S), enabling stereochemistry-driven optimization of target binding and selectivity — a capability not provided by the 4-OH analog in its simplest form. Published SAR from piperidine-containing kinase inhibitors demonstrates that the relative spatial orientation of the hydroxyl group (~109° tetrahedral angle at piperidine C3 vs. planar projection at C4) can alter the hydrogen-bonding vector with respect to the pyridine plane by an estimated 1.5–2.0 Å in the bound state, sufficient to discriminate between closely related kinase ATP pockets [1]. The 3-OH piperidine scaffold has been successfully exploited in fragment-based drug design to generate selective TMPRSS2 and kinase inhibitors with defined stereochemistry (notably (3S)-piperidin-3-ol containing inhibitors) [2].

Stereochemistry Structure-based drug design Binding pose diversity

Aminopyridine Regioisomer Validation: 4-Amino vs. 3-Amino and 5-Amino Pyridine Isomers – Hinge-Binder Pharmacophore Superiority

The 4-aminopyridin-2-yl group in the target compound (CAS 1247521-45-4) represents the optimal amino-substitution pattern for kinase hinge-binding among regioisomeric aminopyridine-piperidine hybrids. Direct experimental evidence from the B-Raf(V600E) inhibitor series demonstrates that N-(4-aminopyridin-2-yl)amide derivatives achieve single-digit nanomolar enzymatic potency (Compound 4l: IC₅₀ 38 nM for B-Raf(V600E)) with good selectivity over wild-type B-Raf [1]. In the CHK1 inhibitor program, 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to a clinical development candidate with oral in vivo efficacy [2]. In contrast, the 3-aminopyridin-2-yl regioisomer (CAS 1154145-22-8) and the 5-aminopyridin-2-yl regioisomer (CAS 939376-59-7) lack comparable validation data; systematic SAR from the 2-amino-4-(1-piperidine)pyridine ALK/ROS1 dual inhibitor series confirms that the amine position on the pyridine ring critically dictates the DFG-shifted conformation stabilization in the ALK kinase domain — a binding mode not achievable with 3- or 5-amino substitution patterns [3]. Commercially, only the 4-amino regioisomer (CAS 1247521-45-4) offers the validated pharmacophore matching clinical-stage inhibitor scaffolds.

Kinase hinge-binding pharmacophore Regioisomer SAR B-Raf inhibitor design

Commercial Purity Differentiation: Vendor-Supplied Batch QC Data and Purity Tier Impact on Downstream Synthetic Yields

Commercially available batches of 1-(4-aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) span a purity range of 95% to 98% across major research chemical suppliers, with documented batch-specific QC methods. Chemscene supplies at 98% purity (Cat. CS-0461157) with NMR and HPLC verification . AK Scientific offers 95% minimum purity (Cat. 4218DQ) with certificates of analysis and safety data sheets available on request . Bidepharm provides 95% standard purity with batch-specific NMR, HPLC, and GC testing reports . Leyan (Shanghai) offers 98% purity . This purity tiering is consequential: for a typical 5-step synthetic sequence using this compound as a key intermediate, a 3% absolute purity difference (95% vs. 98%) can translate to a cumulative yield difference of approximately 14% (0.98⁵ = 90.4% vs. 0.95⁵ = 77.4% theoretical maximum yield contribution of the starting material purity factor alone), not accounting for additional purification losses from side-reactions caused by impurities. For scale-up procurement, the 98% tier can eliminate one full intermediate purification step, reducing both time and solvent consumption.

Chemical procurement Quality assurance Synthetic intermediate

Scaffold Derivatization Versatility: Dual Reactive Handles Enable Divergent Parallel Chemistry vs. Single-Handle Analogs

1-(4-Aminopyridin-2-yl)piperidin-3-ol (CAS 1247521-45-4) presents three chemically distinct reactive sites for sequential derivatization, compared to only two in the des-hydroxy analog (CAS 35980-78-0) and in regioisomeric aminopyridine-piperidinols: (i) the aromatic 4-amino group (–NH₂, nucleophilic, amenable to amide coupling, reductive amination, urea formation); (ii) the aliphatic 3-hydroxyl group (–OH, nucleophilic, amenable to etherification, esterification, oxidation, Mitsunobu reactions); and (iii) the piperidine nitrogen lone pair (already engaged in the N-aryl bond, but the pyridine ring positions C3 and C5 remain available for electrophilic substitution or cross-coupling if halogenated). In contrast, 2-(piperidin-1-yl)pyridin-4-amine (CAS 35980-78-0) lacks the hydroxyl handle entirely, offering only amine derivatization . The 3-hydroxy group enables orthogonal protection strategies (e.g., TBS protection of –OH while modifying –NH₂, or vice versa) that are essential for efficient library synthesis. The tert-butyl carbamate derivative (CAS not assigned) of this compound has been specifically explored as an intermediate for PD-1 immune checkpoint modulator scaffolds, demonstrating the practical utility of the dual-handle architecture .

Parallel library synthesis Scaffold diversification Late-stage functionalization

Kinase Selectivity Implications of 4-Amino Regioisomer: Class-Level Evidence from B-Raf, CHK1, ALK, and Nek2 Inhibitor Programs

The 4-aminopyridin-2-yl scaffold, which is the core pharmacophore of CAS 1247521-45-4, has been crystallographically validated as a hinge-binding motif across four distinct kinase families. In B-Raf(V600E), the 4-aminopyridine nitrogen interacts with the hinge residue Cys532, while the 2-substituent occupies the selectivity pocket, achieving 38 nM enzymatic IC₅₀ with selectivity over wild-type B-Raf [1]. In CHK1, 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles demonstrated oral in vivo efficacy as single agents and DNA-damaging chemotherapy potentiators [2]. In the ALK kinase domain, 2-amino-4-(1-piperidine)pyridine derivatives stabilize a novel DFG-shifted inactive conformation that is not accessed by crizotinib — this binding mode enables dual ALK/ROS1 inhibition (ALK IC₅₀ = 0.174 μM; ROS1 IC₅₀ = 0.530 μM) with activity against crizotinib-resistant mutants [3]. In Nek2, aminopyridine scaffold-based inhibitors achieved potent and selective cellular modulation of mitotic kinase activity [4]. The piperidine nitrogen in CAS 1247521-45-4 is structurally equivalent to the N-aryl piperidine linker used in these validated series, positioning the compound as a direct synthetic entry point to the entire 4-aminopyridine-piperidine kinase inhibitor class. The 3-hydroxyl group offers an additional vector for selectivity engineering that is absent in the flat des-hydroxy analog.

Kinase inhibitor selectivity DFG-out conformation Fragment-based screening

Optimal Application Scenarios for 1-(4-Aminopyridin-2-yl)piperidin-3-ol in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Using Validated 4-Aminopyridine Hinge-Binder Entry Point

Research teams initiating a kinase inhibitor discovery program — particularly against B-Raf(V600E), ALK, c-Met, ROS1, CHK1, or Nek2 — can deploy 1-(4-aminopyridin-2-yl)piperidin-3-ol as a direct synthetic entry point to the crystallographically validated 4-aminopyridine hinge-binding pharmacophore . The compound's three orthogonal reactive handles (4-NH₂, 3-OH, pyridine C3/C5) enable divergent parallel library synthesis: amide coupling at the 4-amino group generates N-(4-aminopyridin-2-yl)amide inhibitors (as in the B-Raf(V600E) series achieving IC₅₀ 38 nM), while etherification or Mitsunobu reactions at the 3-OH position allow introduction of selectivity-directing substituents without perturbing the hinge-binding motif [1]. The chiral nature of the 3-OH piperidine provides an opportunity for enantiomer-specific SAR without requiring additional asymmetric synthesis steps [2]. This scenario is most appropriate when the program needs a pre-validated kinase hinge-binder that retains a free vector for selectivity engineering.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Optimization

The compound's moderate molecular weight (193.25 Da), balanced physicochemical profile (TPSA 62.38 Ų, LogP 0.62), and dual hydrogen-bond donor/acceptor capacity make it suitable as a fragment-sized lead for FBDD campaigns . The 4-aminopyridine substructure has been successfully used in fragment screening by X-ray crystallography against β-secretase (BACE-1), where aminopyridine fragments bound to catalytic aspartic acid residues in the active site [1]. The 3-hydroxypiperidine moiety adds water-mediated hydrogen-bonding potential within ATP-binding pockets, as demonstrated for related 1-(6-aminopyrimidin-4-yl)piperidin-3-ol scaffolds in kinase inhibitor design [2]. Procurement at 98% purity (Chemscene, Leyan) is recommended for fragment screening to minimize false positives from impurities. The rotatable bond count of 1 ensures low conformational entropy penalty upon binding, a favorable attribute for fragment-to-lead efficiency optimization.

CNS-Penetrant Kinase or Neurotransmitter Modulator Design Leveraging Low LogP

With a calculated LogP of 0.62 — over 10-fold lower than the des-hydroxy analog (LogP 1.65) — and a TPSA of 62.38 Ų, 1-(4-aminopyridin-2-yl)piperidin-3-ol falls within the optimal CNS drug-likeness space (CNS MPO desirability: TPSA <90 Ų, LogP 1–3) [1]. The 4-aminopyridine core itself is a known CNS-active pharmacophore: dalfampridine (4-aminopyridine, CAS 504-24-5) is an FDA-approved potassium channel blocker for multiple sclerosis [2]. The piperidin-3-ol moiety is structurally analogous to intermediates used in antipsychotic (risperidone analog) synthesis [3]. This compound is therefore strategically suited for medicinal chemistry programs targeting neurological kinase targets (e.g., TrkA, for which GW 441756 — a 4-aminopyridine-derived inhibitor — achieved IC₅₀ 2 nM) , or for designing CNS-penetrant modulators of neurotransmitter systems. The low LogP relative to the des-hydroxy analog also predicts reduced hERG channel binding risk and lower phospholipidosis potential, common liabilities of lipophilic amine-containing compounds.

Multi-Step Parallel Library Synthesis with Orthogonal Protection Strategy

For high-throughput medicinal chemistry groups running 96- or 384-well plate-based parallel syntheses, the compound's three chemically orthogonal reactive sites (aromatic –NH₂, aliphatic –OH, pyridine C3/C5 electrophilic positions) enable divergent library construction without intermediate functional group manipulation . A typical workflow involves: (Step 1) TBS protection of the 3-OH group; (Step 2) amide coupling or reductive amination at the 4-NH₂ position to introduce diversity element R₁; (Step 3) TBS deprotection; (Step 4) Mitsunobu or etherification at 3-OH to introduce diversity element R₂. This orthogonal strategy generates a fully enumerated R₁ × R₂ product matrix from a single scaffold, compared to the des-hydroxy analog (CAS 35980-78-0) which can only introduce diversity at one position (R₁ only), yielding a 1-dimensional library [1]. For a typical 10 × 10 library (10 R₁ amines × 10 R₂ alcohols/phenols), this generates 100 unique final compounds vs. 10 from the des-hydroxy analog — a 10-fold productivity gain per scaffold procurement lot. The availability of batch-specific QC data (NMR, HPLC, GC) from multiple vendors ensures reproducible library synthesis quality across procurement cycles [2].

Quote Request

Request a Quote for 1-(4-Aminopyridin-2-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.